molecular formula C7H8BrNO B7948293 (R)-1-(6-Bromopyridin-2-yl)ethan-1-ol

(R)-1-(6-Bromopyridin-2-yl)ethan-1-ol

Cat. No.: B7948293
M. Wt: 202.05 g/mol
InChI Key: WOLKOZYBCJFJCM-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(6-Bromopyridin-2-yl)ethan-1-ol is an organic compound that belongs to the class of bromopyridines. This compound features a bromine atom attached to the second position of a pyridine ring, with an ethan-1-ol group attached to the first position. The ®-configuration indicates the specific stereochemistry of the molecule, which can have significant implications for its reactivity and interactions in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(6-Bromopyridin-2-yl)ethan-1-ol typically involves the bromination of a pyridine derivative followed by the introduction of the ethan-1-ol group. One common method involves the bromination of 2-pyridylmethanol using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield the desired product. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of ®-1-(6-Bromopyridin-2-yl)ethan-1-ol may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(6-Bromopyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: De-brominated pyridine derivatives

    Substitution: Amino, thio, or alkoxy pyridine derivatives

Scientific Research Applications

®-1-(6-Bromopyridin-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of ®-1-(6-Bromopyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethan-1-ol group can form hydrogen bonds and other non-covalent interactions with the active sites of target proteins, modulating their activity. Additionally, the compound may undergo metabolic transformations that produce active metabolites, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Pyridin-3-yl)ethanone
  • 1-(4-Chloropyridin-3-yl)ethanone
  • 1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone

Uniqueness

®-1-(6-Bromopyridin-2-yl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both a bromine atom and an ethan-1-ol group. These features confer distinct reactivity and interaction profiles compared to other bromopyridine derivatives, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(1R)-1-(6-bromopyridin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5(10)6-3-2-4-7(8)9-6/h2-5,10H,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLKOZYBCJFJCM-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CC=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC(=CC=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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